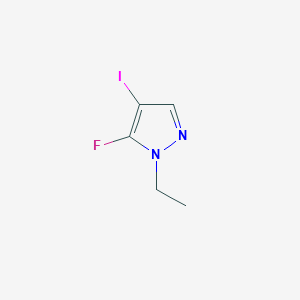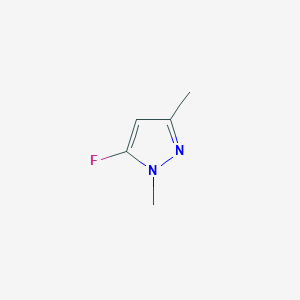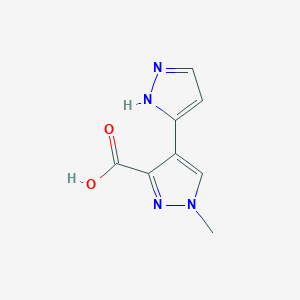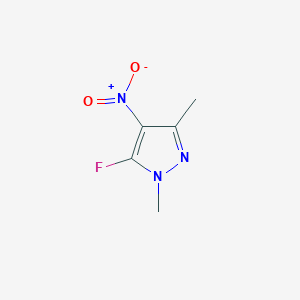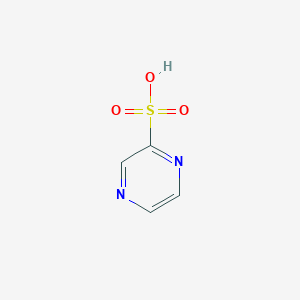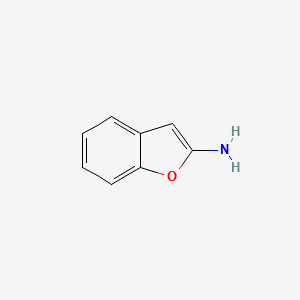
6-Methyl-2-phenyl-1,3-benzoxazole
Descripción general
Descripción
6-Methyl-2-phenyl-1,3-benzoxazole is a chemical compound with the molecular formula C14H11NO . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery . This compound has a tobacco type odor and a nutty type flavor .
Synthesis Analysis
Benzoxazoles, including 6-Methyl-2-phenyl-1,3-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-phenyl-1,3-benzoxazole is characterized by a benzoxazole core with a methyl group at the 6-position and a phenyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-2-phenyl-1,3-benzoxazole include a musty, nutty pecan, almond and pistachio-like odor, and a vanilla and rice-like taste at 2.0ppm .Aplicaciones Científicas De Investigación
1. Synthesis and Biological Properties
6-Methyl-2-phenyl-1,3-benzoxazole and its derivatives have been synthesized and studied for various biological properties. For instance, benzoxazole derivatives synthesized via Mannich reaction have shown significant in vitro cytotoxic and antimicrobial potency, as well as promising drug-like properties (P. Tr et al., 2020). Another study focused on the synthesis and antimicrobial activity of 5-methyl-2-[p-substituted phenyl]benzoxazoles, revealing a broad spectrum of antibacterial activity and significant activity against certain bacteria like E. coli (I. Yalcin et al., 1990).
2. Material Science and Fluorescence Applications
In material science, 2-phenyl-benzoxazole derivatives have been explored for their potential as fluorescent nanomaterials, particularly in aqueous and biological media. These compounds have demonstrated strong blue light emission in the solid state, with applications in fluorescence imaging (Abdelhamid Ghodbane et al., 2012).
3. Crystallography and Computational Studies
Studies involving crystallography and DFT (Density Functional Theory) calculations have been conducted to understand the molecular geometry and reactivity of benzoxazole derivatives. These studies provide insights into the chemical properties and potential applications of these compounds (U. Glamočlija et al., 2020).
4. Antitumor Activities and Molecular Docking
Benzoxazole derivatives derived from thymoquinone have been evaluated for their antitumor activities. These compounds, including 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol, have shown notable antitumor activities in various cell lines. Molecular docking studies suggest potential effectiveness against specific protein receptors important in tumor survival (U. Glamočlija et al., 2018).
5. Photoluminescence and Bio-imaging
The photoluminescence properties of benzoxazole-based compounds have been studied, showing their potential in bio-imaging applications. These compounds have demonstrated excellent penetrability in living cells and can locate in the cytoplasm, providing valuable tools for cellular imaging (Dandan Liu et al., 2017).
Mecanismo De Acción
Safety and Hazards
While specific safety data for 6-Methyl-2-phenyl-1,3-benzoxazole is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research may focus on developing new synthetic methodologies for benzoxazole derivatives and exploring their potential applications in medicinal, pharmaceutical, and industrial areas .
Propiedades
IUPAC Name |
6-methyl-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGXYVCUNUJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494808 | |
| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenyl-1,3-benzoxazole | |
CAS RN |
14016-00-3 | |
| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

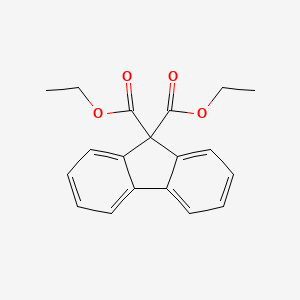
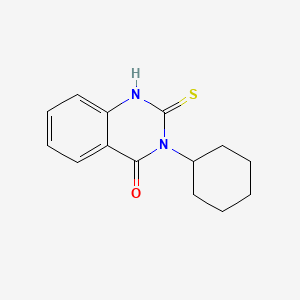
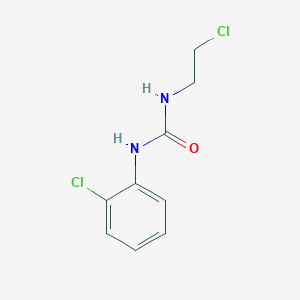
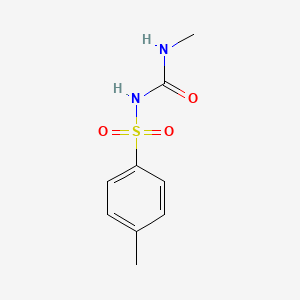
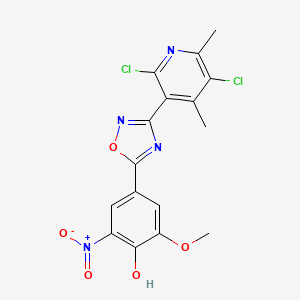
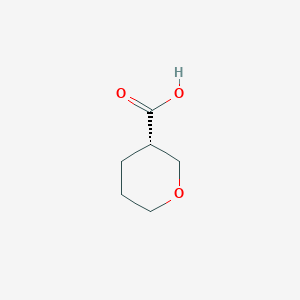
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3047416.png)
